Insa

Live-cell imaging Fluorescent probes Organelle dynamics

INSA is a single small-molecule probe that simultaneously labels mitochondria (red) and lysosomes (green) via pH sensitivity, eliminating dual-probe variability. Ideal for live-cell imaging, mitophagy, and MLC studies. High purity ensures reproducible data. Replace two dyes with one for cleaner, more reliable results. Order online.

Molecular Formula C23H26BrNO5
Molecular Weight 476.4 g/mol
Cat. No. B12377767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsa
Molecular FormulaC23H26BrNO5
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)OC)O)OC)CCC(=O)O)C.[Br-]
InChIInChI=1S/C23H25NO5.BrH/c1-23(2)16-7-5-6-8-17(16)24(12-11-21(25)26)20(23)10-9-15-13-18(28-3)22(27)19(14-15)29-4;/h5-10,13-14H,11-12H2,1-4H3,(H,25,26);1H
InChIKeyRJZXEXUYZYEFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INSA (CAS 2962939-33-7): A Single-Molecule, Dual-Emission Probe for pH-Dependent Mitochondria and Lysosome Imaging


INSA is a synthetic small-molecule fluorescent probe (Molecular Formula: C23H26BrNO5, MW: 476.36) designed for live-cell imaging [1]. Its defining characteristic is the capacity to simultaneously illuminate mitochondria with red fluorescence and lysosomes with green fluorescence, a property dependent on the distinct internal pH of each organelle [2]. This enables the concurrent, real-time visualization of these two organelles and their dynamic interactions without the need for multiple probes or complex imaging setups, addressing a specific methodological gap in organelle biology research.

Methodological Constraints of Using Separate Probes vs. the Integrated Imaging Capabilities of INSA


Traditional approaches to studying mitochondria-lysosome interactions rely on the co-incubation of two or more separate fluorescent probes (e.g., a MitoTracker dye for mitochondria and a LysoTracker dye for lysosomes). This method introduces significant technical confounders, including differential cellular uptake and efflux kinetics, spectral bleed-through, and inconsistent labeling efficiencies across individual cells [1]. The use of a single probe like INSA eliminates these sources of variability by delivering a uniform, stoichiometric labeling of both target organelles from a single molecular entity. This ensures that the observed fluorescence ratio is a direct consequence of organellar pH differences, rather than a methodological artifact, thereby simplifying experimental design and enhancing quantitative reproducibility in dynamic interaction studies [2].

Verifiable Evidence of INSA's Differentiated Performance as a Dual-Organelle Imaging Tool


Single-Molecule, Dual-Emission Capability vs. The Standard Two-Probe Workflow

The primary differential advantage of INSA is its validated ability to act as a single-agent replacement for the standard two-probe workflow commonly used to study mitochondria-lysosome interactions. INSA simultaneously labels mitochondria (red emission) and lysosomes (green emission) within the same cell following a single incubation step [1]. In contrast, the conventional alternative requires the co-application of at least two separate dyes, such as a MitoTracker and a LysoTracker probe, each with its own incubation protocol and cellular uptake kinetics .

Live-cell imaging Fluorescent probes Organelle dynamics

Differential pH Sensing as a Mechanism for Organelle Discrimination

INSA's ability to discriminate between mitochondria and lysosomes is based on its differential fluorescence response to the distinct pH environments of these two organelles. It has been documented that the pH of lysosomes is approximately 4.5-5.0, while the mitochondrial matrix is slightly alkaline at approximately pH 8.0 [1]. The probe's design exploits this difference, resulting in green fluorescence in the acidic lysosomal lumen and red fluorescence in the more basic mitochondrial environment [2].

pH sensing Fluorescent probe Mechanism of action

Product Purity and Identity Verification

The commercially available form of INSA (from MedChemExpress) is supplied with a verified purity of approximately 98.8% and a molecular weight of 476.36 Da . This high level of chemical purity is a critical specification for reducing experimental variability caused by contaminants and ensuring consistent and reproducible fluorescence signals across different experimental batches and laboratories.

Quality control Chemical purity Procurement specification

Defined Research Scenarios Optimized by the Differentiated Capabilities of INSA


Streamlined Study of Mitochondria-Lysosome Contact Sites and Dynamics

For researchers investigating mitochondria-lysosome contact (MLC) sites, mitophagy, or other dynamic inter-organelle interactions, INSA offers a compelling methodological advantage. The evidence confirms that a single probe can replace a two-probe workflow, thereby reducing experimental complexity and eliminating potential artifacts from differential dye uptake [1]. This application scenario is ideal for labs using live-cell confocal microscopy to generate time-lapse data on organelle movement, fusion, and fission events, where consistency in labeling is paramount.

Real-Time Monitoring of Organellar pH Changes During Cellular Stress

The pH-sensing mechanism of INSA, which yields distinct emission colors based on organellar pH [1], is uniquely suited for experiments monitoring cellular responses to stressors. The probe has been successfully employed to visualize changes in mitochondrial and lysosomal pH during the process of ferroptosis, a form of regulated cell death [1]. Researchers studying pathologies associated with lysosomal storage disorders, mitochondrial dysfunction, or autophagy can leverage INSA to observe functional changes in these organelles in real-time, a capability not directly offered by non-pH-sensitive probes.

Reducing Variability in High-Content or Long-Term Live-Cell Imaging Assays

In high-content screening (HCS) or long-term time-lapse imaging assays, experimental consistency is critical. The use of a single probe like INSA, which provides simultaneous labeling of two key organelles from a single molecular entity, inherently minimizes the well-to-well and cell-to-cell variability associated with loading two separate dyes [1]. Furthermore, the high chemical purity of the commercially available product ensures a reliable and reproducible starting material for these demanding, data-intensive applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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